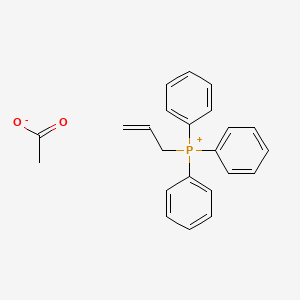![molecular formula C19H28Br2O4 B12540647 Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate CAS No. 142763-07-3](/img/structure/B12540647.png)
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two 5-bromopentyl groups attached to the 3 and 5 positions of a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol, followed by the bromination of the resulting ethyl 3,5-dihydroxybenzoate. The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The final step involves the reaction of the brominated intermediate with 5-bromopentanol in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 5-bromopentyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzoate ester can undergo oxidation to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products
Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of 3,5-bis[(5-bromopentyl)oxy]benzoic acid.
Reduction: Formation of 3,5-bis[(5-bromopentyl)oxy]benzyl alcohol.
Applications De Recherche Scientifique
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate involves its interaction with specific molecular targets, depending on the application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with cellular components, leading to specific biochemical effects. The exact molecular pathways and targets can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate can be compared with other similar compounds such as:
Ethyl 3,5-bis[(5-chloropentyl)oxy]benzoate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Ethyl 3,5-bis[(5-iodopentyl)oxy]benzoate:
Ethyl 3,5-bis[(5-methylpentyl)oxy]benzoate: Methyl groups instead of halogens, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, making it suitable for particular synthetic and industrial applications.
Propriétés
Numéro CAS |
142763-07-3 |
|---|---|
Formule moléculaire |
C19H28Br2O4 |
Poids moléculaire |
480.2 g/mol |
Nom IUPAC |
ethyl 3,5-bis(5-bromopentoxy)benzoate |
InChI |
InChI=1S/C19H28Br2O4/c1-2-23-19(22)16-13-17(24-11-7-3-5-9-20)15-18(14-16)25-12-8-4-6-10-21/h13-15H,2-12H2,1H3 |
Clé InChI |
CESKRHVNYFFNLP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)OCCCCCBr)OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
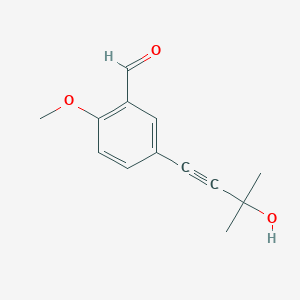
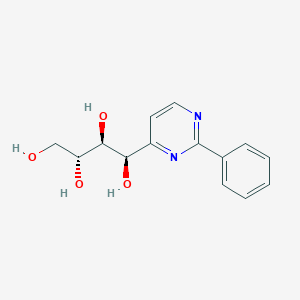
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)
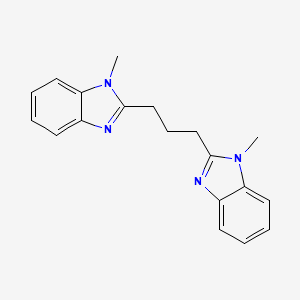

![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)
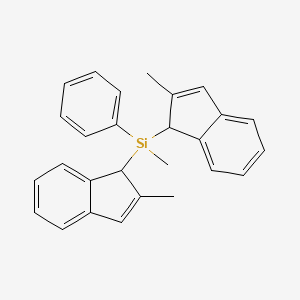
![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
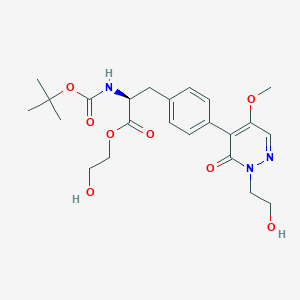

![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
